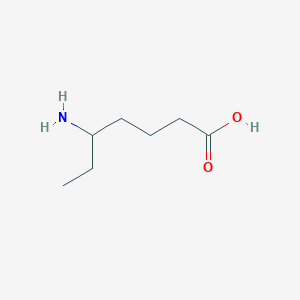
5-Aminoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoheptanoic acid: is an organic compound with the molecular formula C7H15NO2. It is a linear aliphatic amino acid, characterized by a seven-carbon chain with an amino group attached to the fifth carbon and a carboxylic acid group at the terminal carbon. This compound is known for its amphiphilic nature, having both a polar “head” and a hydrophobic side chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Aminoheptanoic acid can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with ammonia under high temperature and pressure conditions. Another method includes the reduction of 5-nitroheptanoic acid using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-nitroheptanoic acid. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-nitroheptanoic acid.
Reduction: Formation of 5-aminoheptanol.
Substitution: Formation of 5-chloroheptanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 5-Aminoheptanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polymers and complex organic molecules .
Biology: In biological research, this compound is used to study the structure and function of proteins. It can be incorporated into peptides to investigate protein folding and stability .
Medicine: It is being explored for its role in drug delivery systems and as a potential therapeutic agent for certain medical conditions .
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of surfactants, lubricants, and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of 5-Aminoheptanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor for certain enzymes .
Comparación Con Compuestos Similares
5-Aminopentanoic acid: A shorter chain analog with similar chemical properties.
7-Aminoheptanoic acid: A positional isomer with the amino group attached to the seventh carbon.
Heptanoic acid: A non-amino analog with only a carboxylic acid group.
Uniqueness: 5-Aminoheptanoic acid is unique due to its specific chain length and the position of the amino group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
5-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-6(8)4-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Clave InChI |
UKWNUMRFXRKSTE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


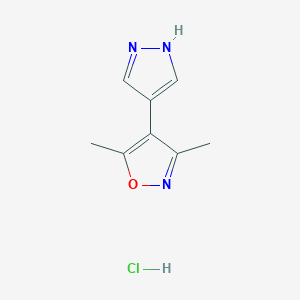

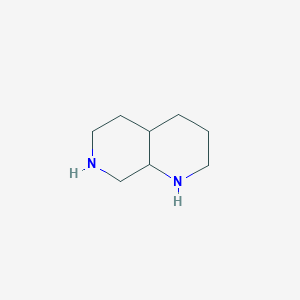
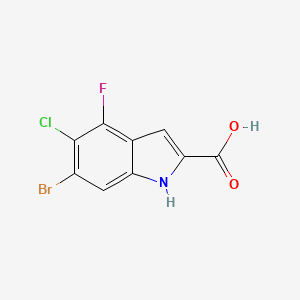
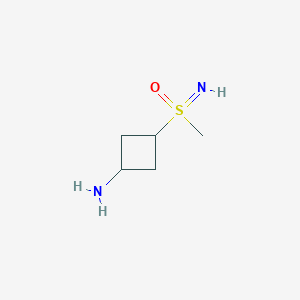
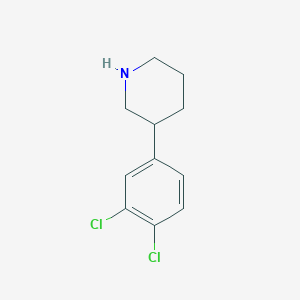
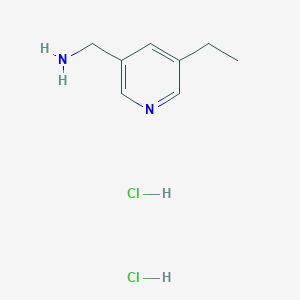

![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
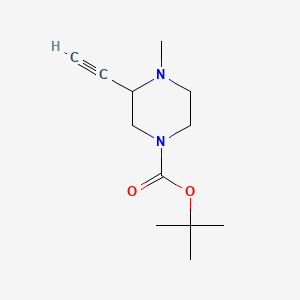
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)

